2-(2-phenyl-1H-1,3-benzodiazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2-phenylbenzimidazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14(19)10-17-13-9-5-4-8-12(13)16-15(17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZCZAATUVLJSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92437-42-8 | |
| Record name | 2-(2-phenyl-1H-1,3-benzodiazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenyl-1H-1,3-benzodiazol-1-yl)acetic acid typically involves the condensation of o-phenylenediamine with phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The final product is obtained after purification and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
2-(2-phenyl-1H-1,3-benzodiazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the benzimidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid, while substitution reactions can produce various substituted benzimidazole derivatives .
Scientific Research Applications
Medicinal Chemistry
2-(2-phenyl-1H-1,3-benzodiazol-1-yl)acetic acid has been investigated for its potential as a therapeutic agent in several areas:
- Anti-cancer Activity: Preliminary studies indicate that this compound may exhibit anti-cancer properties by modulating biochemical pathways involved in cell proliferation and apoptosis. The benzodiazole core is known to interact with DNA and inhibit certain enzymes, which can lead to the suppression of tumor growth .
- Anti-inflammatory Effects: Research has suggested that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines .
Pharmacological Studies
Pharmacological studies have highlighted the following applications:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes related to metabolic pathways, which can be beneficial in developing drugs for metabolic disorders .
- Neuroprotective Effects: There is ongoing research into the neuroprotective effects of this compound, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of the benzodiazole structure to cross the blood-brain barrier enhances its therapeutic potential .
Materials Science
The unique chemical structure of 2-(2-phenyl-1H-1,3-benzodiazol-1-yl)acetic acid also lends itself to applications in materials science:
- Organic Light Emitting Diodes (OLEDs): The compound's photophysical properties make it a candidate for use in OLED technology. Its ability to emit light when excited by an external energy source can be harnessed in display technologies .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-phenyl-1H-1,3-benzodiazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Electronic Effects
- Phenyl vs. Cyclohexyl Substituents : The phenyl group in the parent compound facilitates π-π interactions with aromatic residues in proteins, whereas the cyclohexyl group in 97968-88-2 enhances lipophilicity, favoring passive diffusion across biological membranes .
- Oxo vs. Sulfonyl Groups : The oxo group in sc-334756 strengthens hydrogen bonding and acidity (pKa ~3.5), whereas the sulfonyl group in 875163-37-4 introduces polarity, improving aqueous solubility .
- Trifluoromethyl Substitution : The CF₃ group in 313241-14-4 lowers electron density at C2, increasing resistance to oxidative metabolism and enhancing bioavailability .
Physicochemical Properties
- Acidity : The parent compound’s acetic acid moiety has a pKa ~4.2, comparable to other benzimidazole derivatives. Oxo-substituted analogs (e.g., sc-334756 ) exhibit lower pKa values due to resonance stabilization of the conjugate base .
- Lipophilicity : LogP values range from 1.5 (polar sulfonyl derivatives) to 2.14 (trifluoromethyl analog), with cyclohexyl-substituted 97968-88-2 showing the highest membrane permeability .
Biological Activity
2-(2-phenyl-1H-1,3-benzodiazol-1-yl)acetic acid is a compound that has garnered attention for its potential biological activities. With a molecular formula of C15H12N2O2 and a molecular weight of 252.27 g/mol, this compound is characterized by its unique structural features that may contribute to its biological effects. The compound is also known by its CAS number 92437-42-8.
The biological activity of benzodiazole derivatives is often attributed to their ability to interact with critical cellular pathways. For example, some compounds have been identified as inhibitors of protein-protein interactions (PPIs), particularly in pathways involving STAT3, a transcription factor implicated in tumorigenesis. The inhibition of STAT3 has been associated with reduced cancer cell growth and increased apoptosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies are crucial for understanding how modifications to the benzodiazole structure can enhance biological activity. For instance, substituents at specific positions on the benzodiazole ring can significantly affect potency against various targets. In particular, the presence of electron-withdrawing or electron-donating groups can modulate the compound's interaction with biological targets, thus influencing its efficacy .
Study on Related Compounds
A study examined the effects of various indazole derivatives on cancer cell lines, revealing that certain modifications led to enhanced potency against specific targets such as FGFR1 and CDK2. These findings suggest that similar modifications could be explored for 2-(2-phenyl-1H-1,3-benzodiazol-1-yl)acetic acid to optimize its biological activity .
In Vitro Studies
In vitro assays have shown that benzodiazole derivatives possess cytotoxic effects on several cancer cell lines. For example, one study reported IC50 values for related compounds ranging from single-digit nanomolar to micromolar levels against HL60 and HCT116 cell lines . While direct data on 2-(2-phenyl-1H-1,3-benzodiazol-1-yl)acetic acid is sparse, these findings highlight the potential for similar activity.
Data Table: Biological Activity Summary
Q & A
Basic: What are the established synthetic routes for 2-(2-phenyl-1H-1,3-benzodiazol-1-yl)acetic acid, and how are intermediates characterized?
Answer:
The compound is typically synthesized via condensation of 2-phenylbenzimidazole with bromoacetic acid or its derivatives under reflux in polar aprotic solvents like DMF. Key intermediates, such as 3-(2-[1H-benzimidazol-2-yl)-2-oxethyl]phenyl acetic acid derivatives, are characterized using 1H/13C NMR (to confirm substitution patterns and purity) and HPLC (to assess chemical homogeneity ≥95%). For example, Bhora & Pawara (2022) achieved 78% yield using a microwave-assisted method, reducing reaction time from 12 hours to 45 minutes .
Advanced: How does structural modification of the benzimidazole ring influence anti-inflammatory activity?
Answer:
Substitutions at the phenyl group (e.g., electron-withdrawing groups like -NO2 or -Cl) enhance anti-inflammatory potency by stabilizing interactions with cyclooxygenase-2 (COX-2). Bhora & Pawara (2022) demonstrated that derivatives with para-nitro substituents showed IC50 = 3.2 µM in LPS-induced RAW 264.7 macrophages, compared to IC50 = 8.7 µM for the parent compound. Activity correlates with reduced TNF-α and IL-6 secretion, validated via ELISA .
Advanced: What crystallographic techniques resolve ambiguities in the compound’s tautomeric forms?
Answer:
Single-crystal X-ray diffraction (SC-XRD) at 153 K is critical for distinguishing between 1H and 3H tautomers. Aydın et al. (2009) resolved the structure of a benzothiazole analog, revealing a dihedral angle of 12.5° between benzimidazole and acetic acid moieties, confirming planar alignment in the active tautomer . R-factors <0.05 ensure precision in bond-length analysis (e.g., C=O bond at 1.21 Å) .
Advanced: How do contradictory bioactivity results arise in different in vivo models?
Answer:
Discrepancies often stem from metabolic stability variations. For instance, oral bioavailability in rodents (≈22%) is lower than in primates (≈35%) due to cytochrome P450-mediated oxidation of the benzimidazole ring. Bhora & Pawara (2022) noted ED50 = 10 mg/kg in rat carrageenan-induced edema vs. ED50 = 25 mg/kg in murine models, attributed to faster hepatic clearance in mice .
Basic: What computational methods predict the compound’s binding affinity to biological targets?
Answer:
Docking studies (AutoDock Vina) and molecular dynamics simulations (GROMACS) are used. For example, PubChem-derived data (InChI: InChI=1S/C17H11BrClFN2O4/...) enabled prediction of ΔG = -9.2 kcal/mol for binding to COX-2, validated via surface plasmon resonance (SPR) .
Advanced: How can synthetic yields be optimized while minimizing byproducts?
Answer:
Microwave-assisted synthesis reduces side reactions (e.g., dimerization) by controlling thermal gradients. Bhora & Pawara (2022) achieved 89% purity using 2.45 GHz irradiation at 80°C, compared to 72% purity with conventional heating. Byproducts like 2-phenylbenzimidazole dimers were quantified via LC-MS .
Basic: What spectroscopic techniques validate the compound’s purity post-synthesis?
Answer:
- FT-IR : Confirms C=O stretch at 1720 cm⁻¹ and N-H bend (benzimidazole) at 1580 cm⁻¹ .
- Mass Spectrometry : ESI-MS (negative mode) shows [M-H]⁻ peak at m/z 307.1 (calculated 307.08) .
Advanced: What safety protocols are critical during handling?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles.
- First Aid : For skin contact, wash with 10% NaHCO3 (neutralizes acetic acid moiety) followed by soap/water. Inhalation requires immediate fresh air and medical consultation .
Advanced: How does modifying the acetic acid side chain improve aqueous solubility?
Answer:
Introducing PEGylated chains or zwitterionic groups (e.g., sulfobetaine) increases logP from 2.1 (parent) to 1.3, enhancing solubility from 0.5 mg/mL to 8.2 mg/mL (pH 7.4). Bhora & Pawara (2022) reported a 50% reduction in aggregation propensity via dynamic light scattering (DLS) .
Basic: How is the compound’s stability validated under physiological conditions?
Answer:
Stability is assessed via:
- HPLC-UV : Degradation <5% after 24 hours in PBS (pH 7.4) at 37°C.
- LC-MS/MS : Identifies hydrolysis products (e.g., 2-phenylbenzimidazole) with retention time shifts ≥1.5 minutes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
